Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-
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Overview
Description
Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a methanone group attached to a cyclohepta[b]pyrrole ring, which is further substituted with an ethylamino group and a phenyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- can be achieved through several synthetic routes. One common method involves the use of tosylmethyl isocyanide (TosMIC) and electron-deficient compounds in a [3+2] cycloaddition reaction. This reaction is operationally simple and utilizes easily available starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities.
Cyclohepta[b]pyrrole derivatives: These compounds have a similar ring structure but may differ in their substituents and overall properties.
The uniqueness of Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
189396-17-6 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
[2-(ethylamino)cyclohepta[b]pyrrol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H16N2O/c1-2-19-18-16(17(21)13-9-5-3-6-10-13)14-11-7-4-8-12-15(14)20-18/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
JGWVJMLTVGAARL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=CC=CC=CC2=N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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